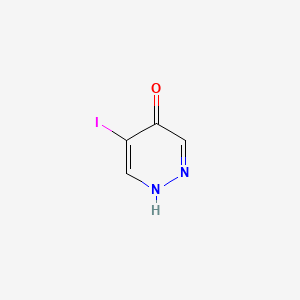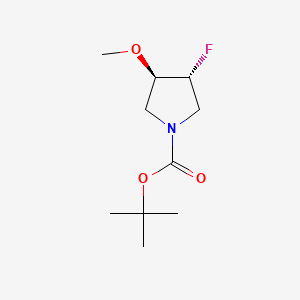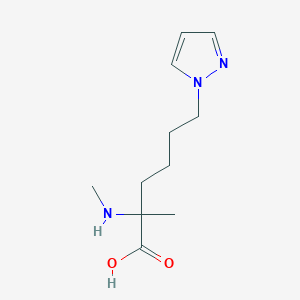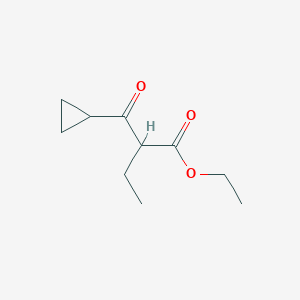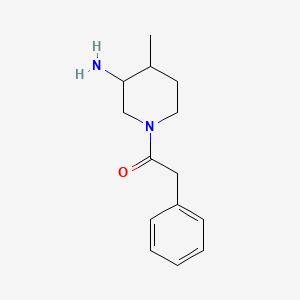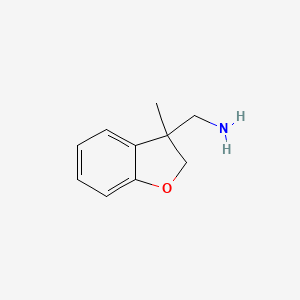![molecular formula C16H23NO3 B13494089 Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)
Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate is an organic compound that features a benzyl group, a cyclohexyl ring with a hydroxymethyl substituent, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate typically involves the following steps:
Formation of the cyclohexyl intermediate: The starting material, (1r,4r)-4-(hydroxymethyl)cyclohexylmethanol, is prepared through the reduction of the corresponding ketone using a reducing agent such as sodium borohydride.
Carbamate formation: The cyclohexyl intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the amine derivative.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Biological Studies: It can serve as a probe to study enzyme-catalyzed reactions involving carbamate groups.
Mécanisme D'action
The mechanism of action of benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. The benzyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}amine: Similar structure but with an amine group instead of a carbamate.
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}urethane: Similar structure but with a urethane group instead of a carbamate.
Uniqueness
Benzyl N-{[(1r,4r)-4-(hydroxymethyl)cyclohexyl]methyl}carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a hydroxymethyl group and a carbamate group allows for diverse chemical modifications and interactions.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
benzyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-5,13-14,18H,6-12H2,(H,17,19) |
Clé InChI |
VFVPPGUXLXDYQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CNC(=O)OCC2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


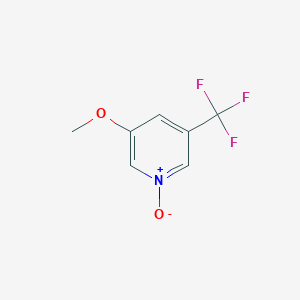
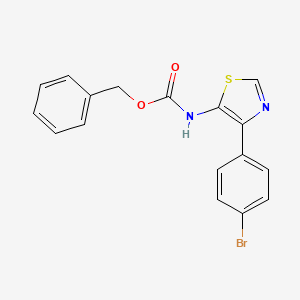
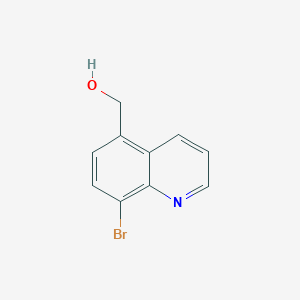
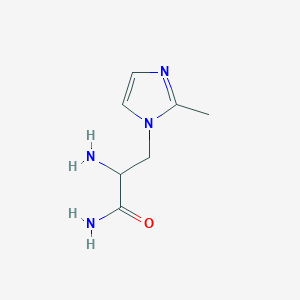
![4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13494028.png)
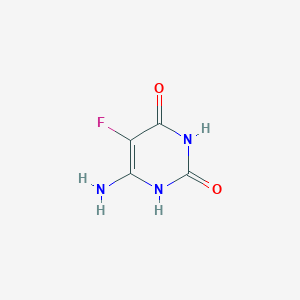
![3-[3-(Prop-2-enamido)phenyl]propanoic acid](/img/structure/B13494039.png)
